3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene
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Overview
Description
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between thiophene units. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated thiophenes or other functionalized derivatives.
Scientific Research Applications
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene has several scientific research applications, including:
Materials Science: It is utilized in the fabrication of advanced materials with specific electronic and optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene in organic electronics involves its ability to facilitate charge transport through its conjugated thiophene rings. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of π-π stacking interactions, which enhance its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with two thiophene rings.
5,5’-Dibromo-2,2’-bithiophene: A halogenated derivative used in various organic synthesis applications.
4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: A more complex thiophene-based compound used in organic electronics.
Uniqueness
3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene is unique due to its multiple thiophene rings, which provide enhanced electronic properties and make it suitable for advanced applications in organic electronics and materials science. Its structure allows for better charge transport and stability compared to simpler thiophene derivatives .
Properties
CAS No. |
114049-80-8 |
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Molecular Formula |
C28H16S7 |
Molecular Weight |
576.9 g/mol |
IUPAC Name |
3,4-bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C28H16S7/c1-3-23(32-9-1)17-11-29-13-19(17)25-5-7-27(34-25)21-15-31-16-22(21)28-8-6-26(35-28)20-14-30-12-18(20)24-4-2-10-33-24/h1-16H |
InChI Key |
SGFWKUVBRGSDTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2C3=CC=C(S3)C4=CSC=C4C5=CC=C(S5)C6=CSC=C6C7=CC=CS7 |
Origin of Product |
United States |
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